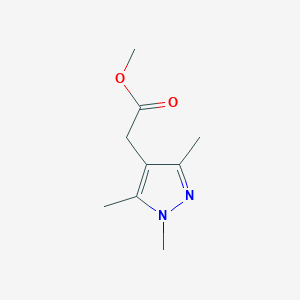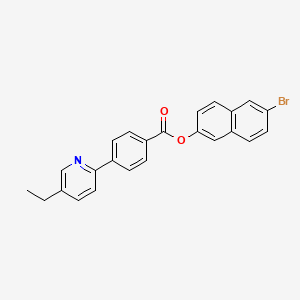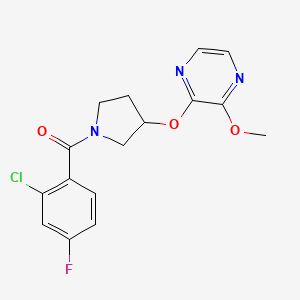
(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a fascinating organic compound featuring a complex structure of aryl and heterocyclic groups. Its configuration opens a plethora of possibilities for reactions and interactions, paving the way for diverse applications in various fields including chemistry and medicine.
科学的研究の応用
Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the synthesis of each component:
Preparation of the 2-chloro-4-fluorophenyl ring: : This might involve selective halogenation reactions under specific conditions such as the presence of catalysts like iron(III) chloride or using reagents like chlorofluorobenzene.
Synthesis of the 3-methoxypyrazin-2-yl group: : This can be derived from appropriate pyrazine derivatives through methylation reactions utilizing reagents such as methyl iodide in the presence of a base like sodium hydroxide.
Formation of the pyrrolidine ring: : This is often synthesized via cyclization reactions starting from di-amine precursors and ketones under acidic conditions.
Coupling of the groups: : Finally, these moieties are assembled together through nucleophilic substitution reactions under controlled temperatures and pressures.
Industrial Production Methods: For larger-scale production, the process must be optimized to ensure maximum yield and cost-effectiveness. This involves:
Employing continuous flow chemistry for the reactions.
Utilizing industrial-grade reagents.
Implementing purification steps like recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.
Reduction: : Lithium aluminum hydride, ether, room temperature.
Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed:
Oxidation typically yields more oxidized versions of the compound.
Reduction reactions can lead to various hydrogenated derivatives.
Substitution can introduce a variety of functional groups depending on the reagent used.
作用機序
The compound operates by interacting with specific molecular targets within a system. This can include:
Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2-Chloro-4-fluorophenyl)(3-(pyrrolidin-1-yl)methanone)
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness
The presence of the 3-methoxypyrazin-2-yl group, which introduces unique electronic and steric characteristics, enhancing its reactivity and specificity in certain reactions and applications.
Enhanced potential for hydrogen bonding and van der Waals interactions due to its distinct structure.
There you have it—a detailed look at (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Fascinating stuff, right? What else are you curious about?
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTDKFYJHFNNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
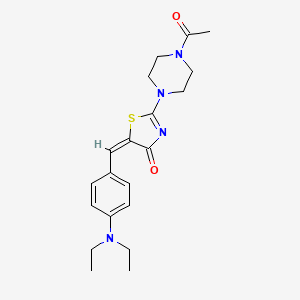
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)
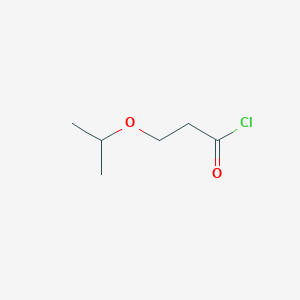
![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)
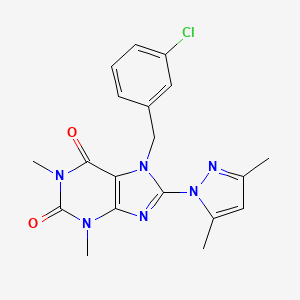

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)
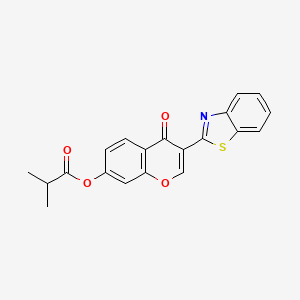
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)
